molecular formula C8H17N3O B3807759 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate

3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate

Cat. No.: B3807759
M. Wt: 171.24 g/mol
InChI Key: OZYHDGQTHKWQGD-UHFFFAOYSA-N
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Description

3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate: is a chemical compound with the molecular formula C8H15N3·H2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to ensure complete cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole amines .

Scientific Research Applications

Chemistry: In organic synthesis, 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development .

Industry: In the agrochemical industry, this compound can be used as an intermediate in the synthesis of pesticides and herbicides. Its derivatives may possess insecticidal or herbicidal properties .

Comparison with Similar Compounds

  • 3,4-diethyl-1-methyl-1H-pyrazol-5-amine
  • 3,5-dimethyl-1H-pyrazol-4-amine
  • 1-methyl-3,5-diphenyl-1H-pyrazole

Uniqueness: 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate is unique due to its specific substitution pattern on the pyrazole ring. The presence of both ethyl and methyl groups at positions 3 and 4, respectively, along with an amine group at position 5, distinguishes it from other pyrazole derivatives. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4,5-diethyl-2-methylpyrazol-3-amine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.H2O/c1-4-6-7(5-2)10-11(3)8(6)9;/h4-5,9H2,1-3H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYHDGQTHKWQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1CC)C)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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